

solubility of 1,1,3-Trimethoxypropane in organic solvents

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Compound of Interest

Compound Name: 1,1,3-Trimethoxypropane

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An In-depth Technical Guide to the Solubility of **1,1,3-Trimethoxypropane** in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility of **1,1,3-trimethoxypropane** in organic solvents. Recognizing the scarcity of publicly available quantitative solubility data for this specific compound, this guide emphasizes a foundational understanding of its physicochemical properties to predict solubility behavior. It further presents detailed, field-proven experimental protocols for researchers to determine solubility and miscibility in their own laboratory settings. By integrating theoretical principles with practical methodologies, this document serves as a critical resource for scientists and professionals in drug development and chemical research, enabling them to effectively utilize **1,1,3-trimethoxypropane** in various solvent systems.

Introduction to 1,1,3-Trimethoxypropane

1,1,3-Trimethoxypropane is a diether and an acetal, characterized by a propane backbone with two methoxy groups on the first carbon and one on the third. Its unique structure imparts properties that make it a subject of interest in organic synthesis and as a potential solvent. Understanding its solubility is paramount for its application in reaction media, purification processes, and formulation development. This guide addresses the critical need for a detailed

understanding of its behavior in organic solvents, moving beyond simple miscibility to provide a framework for quantitative assessment.

While specific quantitative solubility data for **1,1,3-trimethoxypropane** in a broad range of organic solvents is not extensively documented in publicly accessible literature, this guide will provide a predictive framework based on its molecular structure and known physicochemical properties. For comparative analysis, data on related isomers will be referenced where appropriate.

Physicochemical Characterization

The solubility of a compound is intrinsically linked to its physical and chemical properties. The key properties of **1,1,3-trimethoxypropane** are summarized below.

Property	Value	Reference
CAS Number	14315-97-0	[1]
Molecular Formula	C ₆ H ₁₄ O ₃	[1][2][3][4]
Molecular Weight	134.17 g/mol	[1][3]
Appearance	Clear colourless to light yellow liquid	[4]
Density	0.942 g/mL at 25 °C	[5]
Boiling Point	45-46 °C at 17 mm Hg	[5]
Refractive Index	n _{20/D} 1.4 (lit.)	[2][5]
Topological Polar Surface Area	27.7 Å ²	[2][4]
Hydrogen Bond Acceptor Count	3	[2][4]
Rotatable Bond Count	5	[2][4]
XLogP3	0.3	[2]

The presence of three ether oxygen atoms makes **1,1,3-trimethoxypropane** a polar molecule with hydrogen bond accepting capabilities. The relatively low molecular weight and the flexible carbon chain also influence its interactions with solvent molecules. The positive XLogP3 value suggests a slight preference for lipophilic environments over water, although its polarity indicates it will have significant interactions with polar solvents.

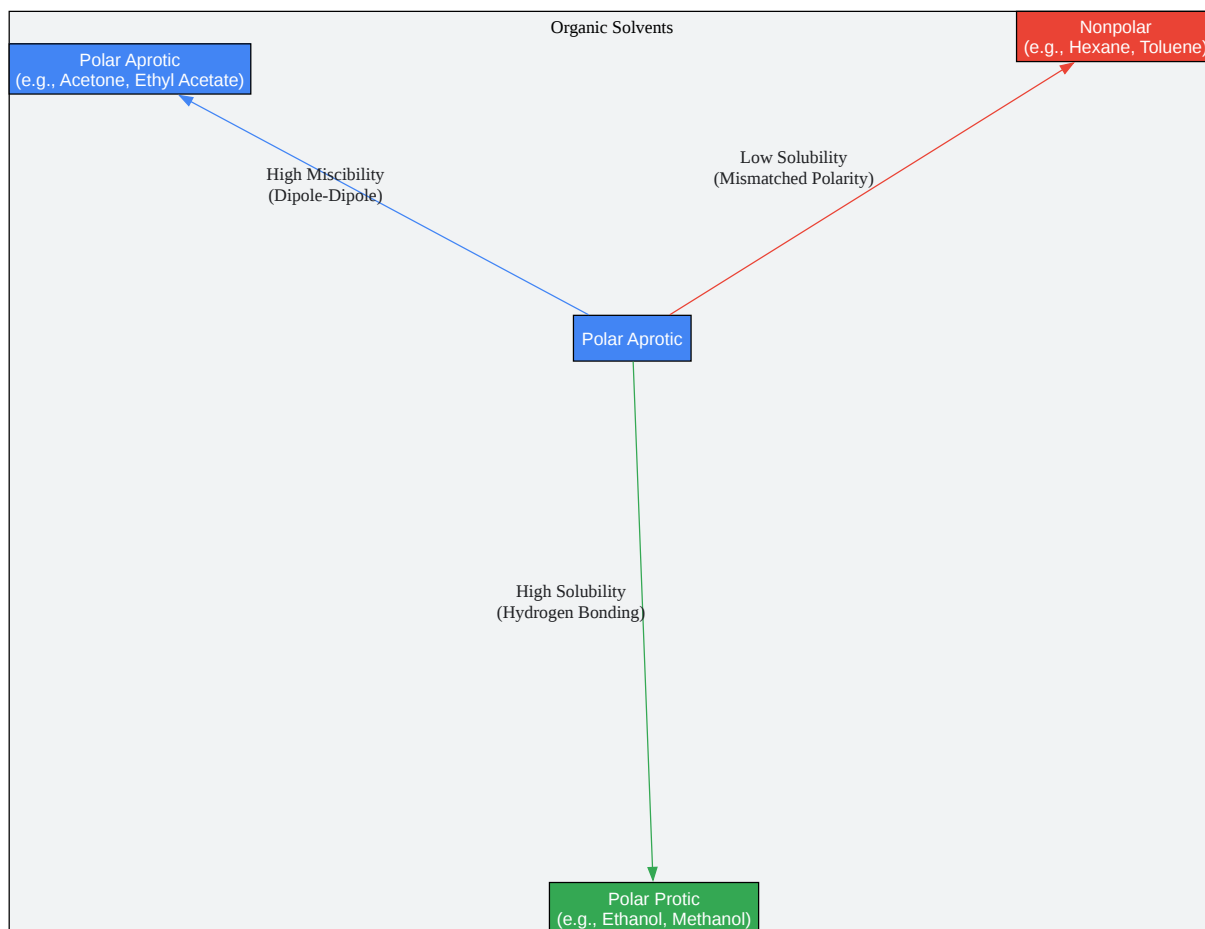
Theoretical Solubility Profile: "Like Dissolves Like"

The principle of "like dissolves like" is a cornerstone of predicting solubility.^{[6][7]} It posits that substances with similar polarities and intermolecular forces are more likely to be miscible or soluble in one another.^{[6][7]}

Based on its molecular structure, **1,1,3-trimethoxypropane** can be classified as a polar aprotic compound. It has polar C-O bonds and can act as a hydrogen bond acceptor, but it lacks a hydrogen atom bonded to an electronegative atom, so it cannot act as a hydrogen bond donor. This allows us to predict its solubility in various classes of organic solvents:

- **Polar Protic Solvents** (e.g., water, ethanol, methanol): These solvents are characterized by the presence of O-H or N-H bonds. **1,1,3-Trimethoxypropane** is expected to be soluble in these solvents due to the potential for hydrogen bonding between the solvent's hydrogen atoms and the oxygen atoms of the trimethoxypropane. Indeed, its water solubility is reported to be high (276 g/L at 25 °C).^[8]
- **Polar Aprotic Solvents** (e.g., acetone, ethyl acetate, acetonitrile, dimethylformamide): These solvents are polar but do not have hydrogen atoms for hydrogen bonding. Given that **1,1,3-trimethoxypropane** is itself a polar aprotic compound, it is predicted to be miscible with these solvents due to favorable dipole-dipole interactions.
- **Nonpolar Solvents** (e.g., hexane, toluene, cyclohexane): These solvents have low polarity and primarily interact through weak van der Waals forces. The polarity of **1,1,3-trimethoxypropane** suggests that its solubility in nonpolar solvents will be limited. While the propane backbone provides some nonpolar character, the polar ether groups will hinder miscibility with highly nonpolar solvents.

The following diagram illustrates the predicted solubility based on solvent polarity.



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Caption: Predicted solubility of **1,1,3-trimethoxypropane** based on solvent polarity.

Experimental Protocols for Solubility Determination

Given the lack of comprehensive published data, researchers will often need to determine the solubility of **1,1,3-trimethoxypropane** in specific solvents experimentally. The following protocols are standard methods for qualitative and quantitative solubility assessment.^[9]

Qualitative Miscibility Test

This test provides a quick assessment of whether two liquids are miscible at a given ratio.

Protocol:

- Add 1 mL of the chosen organic solvent to a clean, dry test tube.
- Add 1 mL of **1,1,3-trimethoxypropane** to the same test tube.
- Vortex or shake the test tube vigorously for 10-20 seconds.
- Allow the mixture to stand for at least one minute.
- Observe the mixture.
 - Miscible: A single, clear, homogeneous phase is observed.
 - Immiscible: Two distinct layers are formed.
 - Partially Miscible: The solution appears cloudy or forms an emulsion that may or may not separate over time.

Quantitative Solubility Determination (Shake-Flask Method)

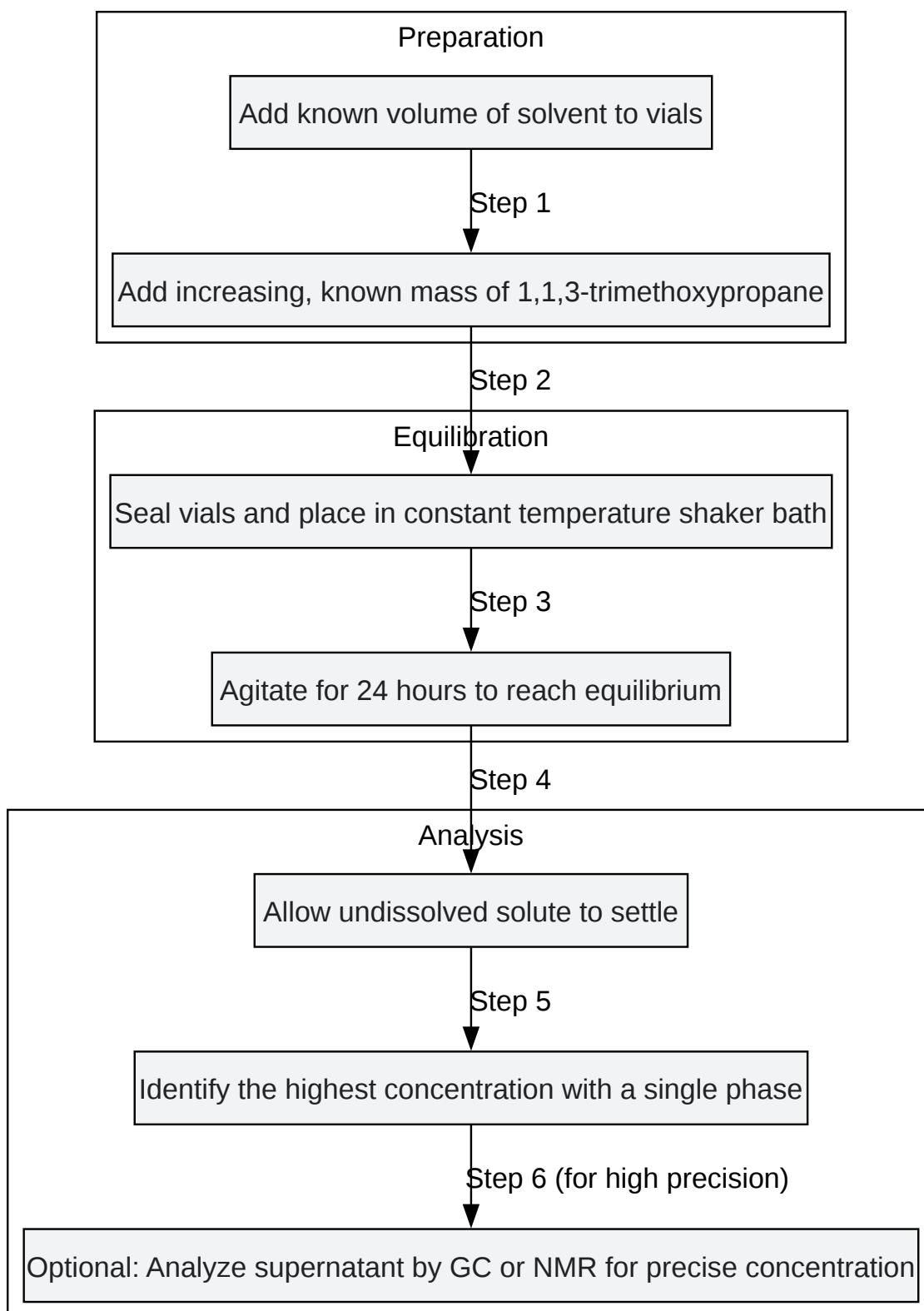
This is a widely used method for determining the solubility of a compound in a solvent at a specific temperature.^[9]

Protocol:

- Prepare a series of sealed vials or flasks.

- To each vial, add a known volume of the organic solvent (e.g., 5.0 mL).
- Add a progressively increasing and accurately weighed mass of **1,1,3-trimethoxypropane** to each vial.
- Seal the vials and place them in a constant temperature bath (e.g., 25 °C) on a shaker or stirrer.
- Agitate the mixtures for a sufficient time to reach equilibrium (e.g., 24 hours).
- After equilibration, stop the agitation and allow the vials to stand in the temperature bath for several hours to allow any undissolved solute to settle.
- Visually inspect each vial. The solubility is the concentration of the last vial that shows a single, clear phase (no undissolved droplets of **1,1,3-trimethoxypropane**).
- For more precise measurements, a sample of the saturated solution can be carefully extracted from the top of the vial containing excess solute, and its concentration can be determined using an analytical technique such as gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy with an internal standard.^[9]

The following diagram outlines the experimental workflow for quantitative solubility determination.



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Caption: Experimental workflow for the shake-flask method of solubility determination.

Applications in Research and Drug Development

The solubility of **1,1,3-trimethoxypropane** is a critical factor in its potential applications:

- **Reaction Solvent:** As a polar aprotic solvent, it could be a suitable medium for reactions involving polar reagents, particularly in cases where protic solvents would interfere.
- **Protecting Group Chemistry:** Acetal formation and hydrolysis are common in multi-step organic synthesis. The solubility of the starting materials, reagents, and products in the chosen solvent system is crucial for reaction efficiency.
- **Formulation Studies:** In drug development, understanding the solubility of excipients and related compounds in various organic solvents is essential for creating stable and effective formulations. The use of related compounds like 1,1,1-trimethoxypropane-d5 in metabolic studies highlights the importance of this class of molecules.^[10]

Conclusion

While a comprehensive database of the solubility of **1,1,3-trimethoxypropane** in organic solvents is not yet established, a strong predictive understanding can be derived from its physicochemical properties and the fundamental principle of "like dissolves like." It is anticipated to be highly soluble in polar protic and polar aprotic solvents, with limited solubility in nonpolar solvents. For applications requiring precise solubility data, the experimental protocols outlined in this guide provide a robust framework for researchers to generate reliable, quantitative results. This guide serves as a foundational resource, empowering scientists to effectively utilize **1,1,3-trimethoxypropane** in their research and development endeavors.

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